1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H30N6O3S and its molecular weight is 506.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis and structural analysis of triazoloquinazoline derivatives. For instance, a study described the preparation of [1,2,4]triazoloquinazolinium betaines through reactions involving thiosemicarbazides and dicyclohexylcarbodiimide (DCC), highlighting the compound's role in generating complex heterocyclic structures (Crabb et al., 1999). Another study elaborated on the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide, demonstrating the compound's utility in creating oxazolo and quinazoline derivatives (Chern et al., 1988).
Biological Activity and Toxicity
A significant portion of the research has been dedicated to predicting the biological activity and toxicity of triazoloquinazoline derivatives. One study conducted computer predictions and laboratory synthesis to explore the compounds' potential antineurotic activity, suggesting applications in treating male reproductive and erectile dysfunction. The toxicity assessment classified these compounds as slightly toxic or practically nontoxic, indicating their safety for further investigation (Danylchenko et al., 2016).
Properties
CAS No. |
1111210-44-6 |
---|---|
Molecular Formula |
C26H30N6O3S |
Molecular Weight |
506.63 |
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H30N6O3S/c1-6-11-31-24(35)19-9-8-18(23(34)27-15(2)3)13-21(19)32-25(31)29-30-26(32)36-14-22(33)28-20-10-7-16(4)12-17(20)5/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,27,34)(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
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